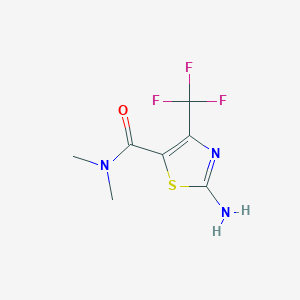
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Preparation Methods
One common synthetic route involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pressure are adjusted based on the desired reaction.
Scientific Research Applications
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide can be compared with other thiazole derivatives:
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains an additional amino group on the phenyl ring, leading to different biological activities.
Thiazole derivatives: Various thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H8F3N3OS |
|---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H8F3N3OS/c1-13(2)5(14)3-4(7(8,9)10)12-6(11)15-3/h1-2H3,(H2,11,12) |
InChI Key |
NNJQWJUPTSTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=C(S1)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



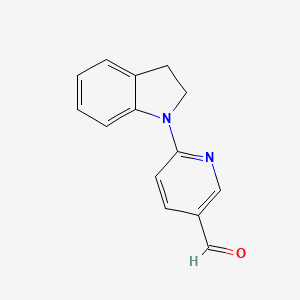
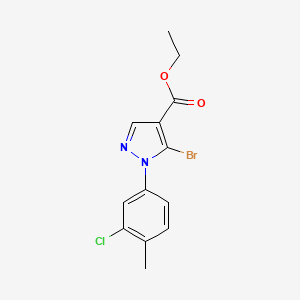
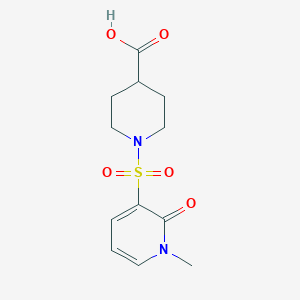
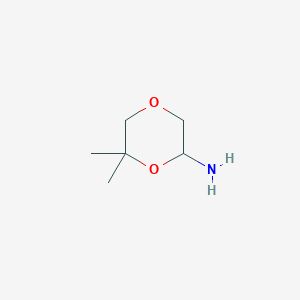
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)
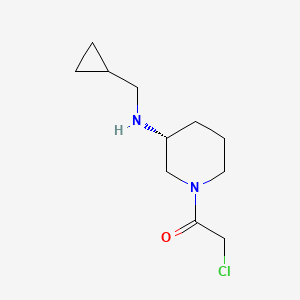


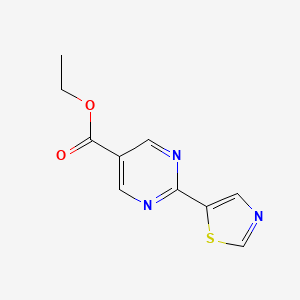
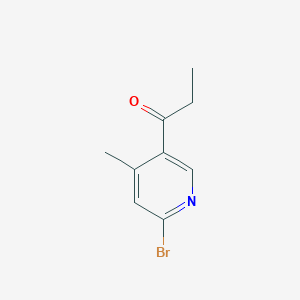
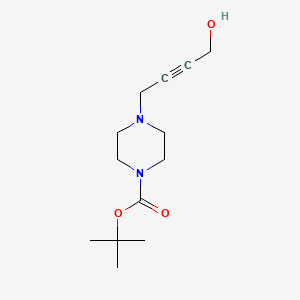
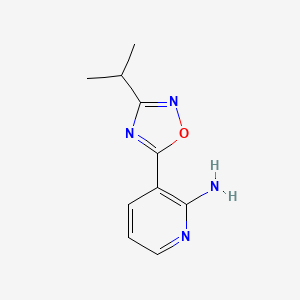
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
